Ethyl 3-(piperazin-1-yl)benzoate
Overview
Description
Ethyl 3-(piperazin-1-yl)benzoate is a compound that has been studied for its potential biological activity . It is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . Piperazine derivatives, like this one, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Synthesis Analysis
The compound has been synthesized through a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of this compound was characterized using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Scientific Research Applications
Synthesis and Antimicrobial Applications
- Antimicrobial Agents : Ethyl 3-(piperazin-1-yl)benzoate derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, in the synthesis of new benzothiazoles, reactions involving ethyl 2-(piperazin-1-yl) acetate led to derivatives with potential antibacterial activity, although no significant activity was observed in some cases (Al-Talib et al., 2016).
Synthesis and Pharmacological Screening
- Antitubercular Activity : Derivatives of ethyl 3-(piperazin-1-yl)benzo[d]isothiazole showed promising results in inhibiting Mycobacterium tuberculosis, with certain compounds exhibiting significant inhibitory effects and low cytotoxicity in eukaryotic cells (Reddy et al., 2014).
Chemical Synthesis and Characterization
- Chemical Reactivity : The chemical reactivity of this compound derivatives has been explored. For example, the reaction of certain derivatives with secondary amines led to the formation of N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018).
Structural Analysis and Crystallography
- Crystal Structure Analysis : The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, has been determined, providing insights into its molecular conformation and potential applications in drug design (Faizi et al., 2016).
Antiplatelet Activity
- Novel Anti-PAR4 Agents : Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives, including this compound derivatives, have shown potential as antiplatelet drugs, particularly in inhibiting platelet aggregation and thromboxane formation (Chen et al., 2008).
Neuropharmacology and Dopamine Receptors
- Dopamine D(3) Receptor Ligands : Modifications of this compound derivatives have led to the discovery of potent and selective ligands for dopamine D(3) receptors, highlighting their potential in neuropharmacological research (Leopoldo et al., 2002).
Properties
IUPAC Name |
ethyl 3-piperazin-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-4-3-5-12(10-11)15-8-6-14-7-9-15/h3-5,10,14H,2,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHSHQIHYPPRMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467738 | |
Record name | Ethyl 3-(piperazin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202262-40-6 | |
Record name | Ethyl 3-(piperazin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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